N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
Description
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a sulfonamide group, a 1,2,4-oxadiazole ring, and aromatic substituents. The compound combines a thiophene-sulfonamide scaffold with a 4-methylphenyl-substituted oxadiazole and a bulky N-isopropylphenyl group. These structural motifs are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, as observed in related compounds .
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15(2)17-9-11-19(12-10-17)26(4)31(27,28)20-13-14-30-21(20)23-24-22(25-29-23)18-7-5-16(3)6-8-18/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIGQRIMIDWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane.
Sulfonamide Formation: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SONH-) participates in hydrolysis and substitution reactions:
Hydrolysis
The N-methyl and N-(4-isopropylphenyl) substituents sterically hinder hydrolysis, necessitating prolonged heating .
Thiophene Ring Reactivity
The thiophene core undergoes electrophilic substitution, though the electron-withdrawing sulfonamide group deactivates the ring:
| Reaction | Electrophile | Position Directed | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | Para to sulfonamide | Limited due to deactivation | |
| Halogenation | Cl/FeCl | Meta to sulfonamide | Low yield, requires catalysis |
Experimental data for the target compound’s thiophene reactivity is sparse, but analogous structures show moderate halogenation at the 4-position of the thiophene ring.
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is stable under mild conditions but degrades under strong acid/base:
| Condition | Reagents | Products | Notes | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Diamide derivatives | Slow ring-opening | |
| Basic Hydrolysis | NaOH, reflux | Carboxylic acid + amide | Faster than acidic conditions |
The 4-methylphenyl substituent enhances ring stability compared to electron-deficient aryl groups .
Functionalization of the 4-Isopropylphenyl Group
The para-isopropyl group on the phenyl ring can undergo oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO | HSO, heat | 4-Carboxyphenyl | ~60% | General |
This reaction is relevant for prodrug activation or metabolite studies.
Biological Activity and Stability
While direct pharmacological data for this compound is unavailable, structurally related 1,2,4-oxadiazole-sulfonamide hybrids exhibit:
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its sulfonamide group, which is known for antibacterial properties.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting DNA synthesis and bacterial growth.
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
Core Structural Features
The target compound’s key functional groups include:
- Thiophene-sulfonamide backbone : Imparts polarity and hydrogen-bonding capacity.
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking interactions.
- Substituted aryl groups : The 4-methylphenyl (electron-donating) and 4-isopropylphenyl (hydrophobic) groups influence lipophilicity and steric effects.
Table 1: Comparison of Structural Features and Molecular Properties
Functional Group Analysis
- Sulfonamide vs.
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound and provides greater metabolic stability than oxazole () due to reduced susceptibility to enzymatic cleavage .
- The 4-methylsulfanylphenyl group in introduces a sulfur atom capable of hydrophobic interactions, whereas the 4-methylphenyl group in the target compound offers steric bulk without additional heteroatoms.
Spectroscopic and Computational Insights
- IR Spectroscopy : The target compound’s IR spectrum would show νS=O stretches near 1150–1350 cm⁻¹ (sulfonamide) and νC=N/C-O stretches (~1600 cm⁻¹) for oxadiazole, aligning with data from .
- NMR : The N-isopropylphenyl group would produce distinct doublets (δ ~1.2–1.4 ppm for CH(CH₃)₂) in ¹H-NMR, while the oxadiazole’s C-5 proton appears as a singlet near δ 8.5–9.0 ppm .
Biological Activity
N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 345.43 g/mol
- CAS Number : 1338650-26-2
The structure consists of a thiophene ring, an oxadiazole moiety, and various aromatic groups that contribute to its biological properties.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For example:
- Antitumor Efficacy : In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. A related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MEXF 462) .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma HT-29 | 92.4 |
| Human Breast Cancer MEXF 462 | 92.4 |
| Human Ovarian Adenocarcinoma OVXF 899 | 2.76 |
| Human Renal Cancer RXF 486 | 1.143 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity.
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that they exhibit activity against various bacterial strains, including:
- Staphylococcus aureus
- Enterobacter aerogenes
The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Other Pharmacological Activities
- Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
- Antiviral Properties : Preliminary data suggest potential antiviral effects against certain viruses, although further research is needed to confirm these findings .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties through modulation of neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with cell survival and apoptosis.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- A study reported the synthesis of novel oxadiazole derivatives that showed promising anticancer activity against various tumor cell lines with IC50 values significantly lower than standard treatments .
- Another investigation highlighted the antimicrobial efficacy of oxadiazole-containing compounds against multidrug-resistant bacterial strains, emphasizing their potential as new therapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
